molecular formula C40H48N4O2+2 B10794894 (1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dimethyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium diiodide

(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dimethyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium diiodide

Cat. No.: B10794894
M. Wt: 616.8 g/mol
InChI Key: VXYBSZKYTUAIKH-FGEAENFSSA-N
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Description

The compound (1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dimethyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0{1,32}.0{2,7}.0{8,36}.0{9,22}.0{13,21}.0{15,19}.0{18,23}.0{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium diiodide is a complex organic molecule with a unique structure. It is characterized by multiple rings and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

  • Oxidation : It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
  • Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
  • Substitution : The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry : It is used as a building block for the synthesis of more complex molecules.
  • Biology : It has been studied for its potential biological activity, including interactions with various biomolecules.
  • Medicine : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
  • Industry : It is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific context in which it is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C40H48N4O2+2

Molecular Weight

616.8 g/mol

IUPAC Name

(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dimethyl-24-phenyl-10,26-dioxa-8,24-diaza-15,31-diazoniaundecacyclo[29.5.2.01,32.02,7.08,36.09,22.013,21.015,19.018,23.025,35.029,34]octatriaconta-2,4,6,12,28-pentaene

InChI

InChI=1S/C40H48N4O2/c1-43-16-12-27-32(43)20-28-24(22-43)13-18-45-38-34(28)36(27)41(26-8-4-3-5-9-26)39-35-29-21-33-40(15-17-44(33,2)23-25(29)14-19-46-39)30-10-6-7-11-31(30)42(38)37(35)40/h3-11,13-14,27-29,32-39H,12,15-23H2,1-2H3/q+2/t27-,28-,29-,32-,33-,34+,35+,36+,37-,38+,39+,40+,43?,44?/m0/s1

InChI Key

VXYBSZKYTUAIKH-FGEAENFSSA-N

Isomeric SMILES

C[N+]12CC[C@H]3[C@@H]1C[C@@H]4[C@@H]5[C@@H]3N([C@H]6[C@@H]7[C@H]8C[C@H]9[C@@]1([C@H]7N([C@@H]5OCC=C4C2)C2=CC=CC=C21)CC[N+]9(CC8=CCO6)C)C1=CC=CC=C1

Canonical SMILES

C[N+]12CCC3C1CC4C5C3N(C6C7C8CC9C1(C7N(C5OCC=C4C2)C2=CC=CC=C21)CC[N+]9(CC8=CCO6)C)C1=CC=CC=C1

Origin of Product

United States

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